N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-27-17-9-5-2-6-13(17)11-24-12-14(10-18(24)25)19(26)23-20-21-15-7-3-4-8-16(15)22-20/h2-9,14H,10-12H2,1H3,(H2,21,22,23,26) |
InChI Key |
HJKKXLMHJUTVIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Michael Addition-Cyclization Approach
The pyrrolidone core is synthesized via a Michael addition followed by cyclization. Itaconic acid reacts with 2-methoxybenzylamine in aqueous HCl to form 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid. Subsequent esterification with methanol/H₂SO₄ yields the methyl ester, which is converted to the carboxamide via hydrazine hydrate treatment.
Reaction Conditions :
Reductive Amination Pathway
An alternative route employs reductive amination of levulinic acid derivatives. Ethyl levulinate reacts with 2-methoxybenzylamine under NaBH₃CN reduction to form ethyl 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate. Acid hydrolysis converts the ester to the carboxylic acid, which is then coupled with benzimidazole-2-amine using EDCl/HOBt.
Optimization Note :
-
Use of sodium metabisulfite as a stabilizing agent during imine formation improves yield (72% vs. 58% without).
Benzimidazole Moiety Synthesis
Condensation of o-Phenylenediamine
Benzimidazoles are classically synthesized by condensing o-phenylenediamine with carboxylic acid derivatives. For the target enamine, 2-chloro-1H-benzimidazole is treated with NH₃ in DMF at 120°C to yield 2-amino-1H-benzimidazole.
Critical Parameters :
-
Acid catalysis (e.g., HCl) accelerates cyclization but may require neutralization before enamine formation.
-
Solvent choice : DMF enhances solubility of intermediates, facilitating higher yields (68–74%).
Coupling Strategies for Final Assembly
Amide Bond Formation
The pyrrolidine-3-carboxamide and benzimidazole subunits are coupled via a carbodiimide-mediated reaction. 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carbonyl chloride reacts with 2-amino-1H-benzimidazole in anhydrous THF, using DIPEA as a base.
Procedure :
-
Activate carboxylic acid with EDCl/HOBt (1.5 eq each) in THF (0°C, 30 min).
-
Add 2-amino-1H-benzimidazole (1.2 eq) and DIPEA (3 eq).
-
Stir at 25°C for 12 hrs.
One-Pot Cyclocondensation
A streamlined approach combines pyrrolidine and benzimidazole synthesis in situ. Ethyl 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate is refluxed with 2-methoxybenzaldehyde sodium metabisulfite adduct in DMF (130°C, 2 hrs). The reaction proceeds via imine formation, followed by cyclodehydration.
Advantages :
-
Eliminates intermediate isolation steps.
-
Sodium metabisulfite prevents aldehyde oxidation, improving reaction efficiency.
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–6.82 (m, 8H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.79 (s, 3H, OCH₃), 3.52–3.11 (m, 4H, pyrrolidine-H), 2.45 (m, 2H, CH₂).
-
HRMS : m/z calcd. for C₂₀H₂₀N₄O₄ [M+H]⁺: 380.1485; found: 380.1489.
Process Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
-
Lewis acids (e.g., BF₃·OEt₂) facilitate imine cyclization, particularly for sterically hindered aldehydes.
-
Enantioselective synthesis : Chiral auxiliaries (e.g., tartaric acid) resolve racemic mixtures of 1-(2-methoxybenzyl)pyrrolidines, achieving >98% ee.
Challenges and Mitigation Strategies
Regioselectivity in Benzimidazole Formation
Unwanted regioisomers (e.g., 1H-benzimidazole-5-carboxamide) may form due to ambident nucleophilicity of o-phenylenediamine. Directed ortho-metalation using BuLi/TMEDA ensures selective substitution at the 2-position.
Purification of Hydrophilic Intermediates
The carboxamide’s polarity complicates isolation. Counterion exchange (e.g., converting to hydrochloride salt) enhances crystallinity, enabling recrystallization from EtOAc/hexane.
Applications and Derivative Synthesis
The target compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, dichloromethane, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. It acts on specific molecular targets involved in tumor growth and metastasis.
- Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. Its effectiveness has been evaluated using standard laboratory strains, showing promising results in inhibiting growth.
Biological Mechanisms
The biological activity of this compound is linked to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways related to disease progression, such as kinases and proteases.
- Receptor Modulation : The compound's structure allows it to bind to receptors that play critical roles in signaling pathways, potentially modulating physiological responses.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions:
| Step | Description |
|---|---|
| 1 | Formation of the benzimidazole moiety through cyclization reactions involving o-phenylenediamine and carbonyl compounds. |
| 2 | Alkylation with 2-methoxybenzyl chloride to introduce the methoxybenzyl group. |
| 3 | Formation of the pyrrolidine ring through cyclization with appropriate carboxylic acids or derivatives. |
This synthetic pathway not only allows for the production of the target compound but also enables the exploration of various derivatives that may exhibit enhanced biological activity.
Material Science Applications
Beyond medicinal applications, this compound is being investigated for its potential use in materials science:
- Catalysis : The unique structure may serve as a catalyst or ligand in various chemical reactions, particularly those involving transition metals.
- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially leading to materials with tailored properties for specific applications.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that this compound effectively inhibited Gram-positive and Gram-negative bacteria as well as fungal pathogens. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, confirming its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 5-oxopyrrolidine-3-carboxamides, where structural variations in substituents significantly influence physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:
Structural Analogues and Their Properties
Biological Activity
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. The unique structural features of this compound, including its benzimidazole core and pyrrolidine ring, contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 364.4 g/mol. The structure includes:
- Benzimidazole Core : A bicyclic structure that is pivotal in many bioactive compounds.
- Pyrrolidine Ring : Contributes to the compound's overall biological activity.
- Methoxybenzyl Group : Enhances lipophilicity and potential interactions with biological targets.
The biological activity of this compound involves interactions with various molecular targets, including enzymes and receptors. These interactions can modulate critical biological pathways such as:
- Signal Transduction : Influencing cellular responses to external stimuli.
- Gene Expression : Modulating transcription factors and other regulatory proteins.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Potential to inhibit cancer cell proliferation.
The following table summarizes related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzimidazole Derivatives | Similar core structure with varied substituents | Antimicrobial, anticancer |
| Pyrrolidine Derivatives | Pyrrolidine ring with different functional groups | Diverse pharmacological activities |
| 2-Methoxyphenyl Derivatives | Methoxyphenyl group with varied backbones | Potentially similar biological activities |
Case Studies and Research Findings
Several studies have explored the bioactivity of benzimidazole derivatives, highlighting their therapeutic potential:
- Antimicrobial Studies : A study demonstrated that derivatives of benzimidazole, including those with methoxy groups, showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Anticancer Research : Another investigation into benzimidazole derivatives indicated promising anticancer activity against various cancer cell lines. Compounds similar to this compound were found to induce apoptosis in cancer cells through modulation of apoptotic pathways .
- Structure-Activity Relationship (SAR) : The SAR studies have shown that modifications in the substituents on the benzimidazole core significantly affect the biological activity. For instance, the introduction of different functional groups can enhance antimicrobial efficacy or selectivity towards specific cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
